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Compound of Interest

Compound Name:
4-(Diethylamino)-2-

methylbenzaldehyde

Cat. No.: B1345213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
(Diethylamino)-2-methylbenzaldehyde. Due to the limited availability of experimentally-

derived public data for this specific compound, this document presents expected spectroscopic

values based on the analysis of analogous compounds and established principles of

spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also

provided to guide researchers in their analytical workflows.

Chemical Structure and Properties
IUPAC Name: 4-(Diethylamino)-2-methylbenzaldehyde

Synonyms: DEAB, 4-(Diethylamino)-o-tolualdehyde

CAS Number: 92-14-8

Molecular Formula: C₁₂H₁₇NO

Molecular Weight: 191.27 g/mol

Chemical Structure:

/ C---C / \ / C C---C | | | CH₃ N(CH₂CH₃)₂
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Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4-(Diethylamino)-2-
methylbenzaldehyde. These predictions are derived from the analysis of structurally similar

compounds and the known effects of substituents on the benzaldehyde scaffold.

¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.9 - 10.1 Singlet 1H
Aldehyde proton (-

CHO)

~7.6 - 7.8 Doublet 1H Aromatic proton (H-6)

~6.5 - 6.7 Doublet 1H Aromatic proton (H-5)

~6.4 - 6.6 Singlet 1H Aromatic proton (H-3)

~3.4 Quartet 4H
Methylene protons (-

N-CH₂-CH₃)

~2.5 Singlet 3H Methyl protons (-CH₃)

~1.2 Triplet 6H
Methyl protons (-N-

CH₂-CH₃)

¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~192 Aldehyde carbonyl (C=O)

~153 Aromatic carbon (C-4, attached to N)

~142 Aromatic carbon (C-2, attached to CH₃)

~133 Aromatic carbon (C-6)

~125 Aromatic carbon (C-1, attached to CHO)

~110 Aromatic carbon (C-5)

~108 Aromatic carbon (C-3)

~44 Methylene carbons (-N-CH₂-CH₃)

~20 Methyl carbon (-CH₃)

~13 Methyl carbons (-N-CH₂-CH₃)

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~2970 Medium-Strong C-H stretch (aliphatic)

~2870, ~2770 Medium C-H stretch (aldehyde)

~1680 Strong
C=O stretch (aromatic

aldehyde)

~1600, ~1520 Medium-Strong C=C stretch (aromatic ring)

~1360 Medium C-N stretch (aromatic amine)

~1200 Medium C-N stretch

~820 Strong
C-H bend (aromatic, out-of-

plane)

Mass Spectrometry (Predicted)
Ionization Mode: Electron Ionization (EI)
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m/z Relative Intensity Assignment

191 High [M]⁺ (Molecular ion)

190 Moderate [M-H]⁺

176 High [M-CH₃]⁺

162 Moderate [M-C₂H₅]⁺

134 Moderate [M-C₂H₅N(CH₃)]⁺

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for

aromatic aldehydes like 4-(Diethylamino)-2-methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample of 4-(Diethylamino)-2-
methylbenzaldehyde.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

For precise chemical shift referencing, a small amount of an internal standard such as

tetramethylsilane (TMS) can be added (to set the 0 ppm mark).

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer's frequency to the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp

and well-resolved peaks.
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Data Acquisition (¹H NMR):

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a standard 90° pulse angle.

Set the acquisition time to 2-4 seconds.

Employ a relaxation delay of 1-2 seconds between scans.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Data Acquisition (¹³C NMR):

Set the spectral width to encompass the expected range of carbon chemical shifts

(typically 0-220 ppm).

Utilize a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

carbon.

A longer acquisition time and a larger number of scans are generally required compared to

¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the

spectrum.

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

For ¹H NMR, integrate the signals to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 4-(Diethylamino)-2-methylbenzaldehyde sample

directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum to remove contributions from the atmosphere (e.g.,

CO₂ and water vapor).

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

The resulting spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Identify and label the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction:

For a solid sample, a direct insertion probe can be used. A small amount of the sample is

placed in a capillary tube at the end of the probe.

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas

chromatograph (GC-MS).
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Ionization (Electron Ionization - EI):

The sample is vaporized in the ion source.

A beam of high-energy electrons (typically 70 eV) is passed through the gaseous sample.

Collisions between the electrons and the sample molecules lead to the ejection of an

electron from the molecule, forming a positively charged molecular ion ([M]⁺), and causing

fragmentation.

Mass Analysis:

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

An ion detector records the abundance of each ion at a specific m/z value.

The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide

structural information.

Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4-(Diethylamino)-2-methylbenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

This diagram outlines the process from sample preparation through to the application of

various spectroscopic techniques and the final structural elucidation based on the combined

data.

Concluding Remarks
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 4-(Diethylamino)-2-methylbenzaldehyde, alongside detailed protocols for

experimental verification. While experimentally derived data for this specific molecule is not

widely available in public repositories, the information presented here, based on sound

spectroscopic principles and data from analogous structures, serves as a valuable resource for

researchers. The provided workflows and protocols are intended to empower scientists in the
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fields of chemical synthesis, drug discovery, and materials science to confidently characterize

this and similar compounds.

To cite this document: BenchChem. [Spectroscopic Profile of 4-(Diethylamino)-2-
methylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345213#spectroscopic-data-of-4-diethylamino-2-
methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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